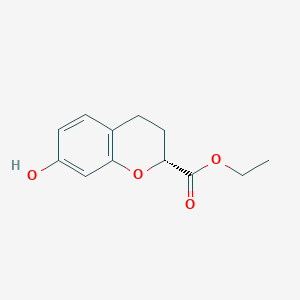
Bis(pentamethylcyclopentadienyl)barium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(pentamethylcyclopentadienyl)barium is a compound that is commonly used as an ALD/CVD precursor for depositing Barium-containing thin films . It is also known by other names such as 1,2,3,4,5-Pentamethyl-1,3-cyclopentadiene barium complex, Bis(η5-pentamethylcyclopentadienyl)barium, and Bis(1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)barium .
Molecular Structure Analysis
The molecular structure of Bis(pentamethylcyclopentadienyl)barium is described as a bent sandwich structure where the mean Ba–C distances are 298.7(18) pm and ring centroid–Ba–ring centroid angles are 131° .Physical And Chemical Properties Analysis
Bis(pentamethylcyclopentadienyl)barium is a solid substance with a melting point greater than 300°C . Its molecular formula is [Ba(C5(CH3)5)2] · 2(C4H8O) .Wissenschaftliche Forschungsanwendungen
ALD/CVD Precursor
“Bis(pentamethylcyclopentadienyl)barium” is commonly used as a precursor for Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) processes . These are techniques used to deposit thin films of materials onto surfaces, and are particularly useful in the fabrication of microelectronics and nanomaterials.
Barium-Containing Thin Film Deposition
This compound is specifically used for depositing barium-containing thin films . Examples of such films include BaTiO3 and BaZrO3 . These materials have interesting properties such as high permittivity and are used in various electronic devices.
Prevention of Carbon Contamination
The cyclopentadienyl groups in “Bis(pentamethylcyclopentadienyl)barium” form weaker bonds with barium but have stronger bonds within the ligand. This helps in preventing carbon contamination of the films during the deposition process .
Production of Luminescent Materials, Superconductors, Dielectrics, and Ferroelectrics
Barium-containing thin films find applications as host lattices for luminescent materials, high-temperature superconductors, high permittivity dielectrics, and ferroelectrics . These materials have wide-ranging applications in various fields, including lighting, power generation and transmission, and electronic devices.
Wirkmechanismus
Target of Action
Bis(pentamethylcyclopentadienyl)barium is primarily used as a precursor in atomic layer deposition (ALD) and chemical vapor deposition (CVD) processes . Its primary targets are the surfaces of substrates where thin films need to be deposited .
Mode of Action
The compound interacts with its targets through a process known as sublimation . Sublimation is the transition of a substance directly from the solid to the gas state, without passing through the liquid state. Bis(pentamethylcyclopentadienyl)barium sublimes under reduced pressures, and its tetrahydrofuran adducts show volatility even under atmospheric pressure . This allows the compound to deposit onto the substrate surface in a controlled manner .
Biochemical Pathways
These films are used in various applications, including host lattices for luminescent materials, high-temperature superconductors, high permittivity dielectrics, and ferroelectrics .
Pharmacokinetics
It’s important to note that the compound’s volatility and stability under various pressures influence its bioavailability on the substrate surface during the deposition process .
Result of Action
The action of Bis(pentamethylcyclopentadienyl)barium results in the formation of thin films on substrate surfaces . These films have various applications in electronics and materials science, including the creation of high-temperature superconductors and high permittivity dielectrics .
Action Environment
The efficacy and stability of Bis(pentamethylcyclopentadienyl)barium are influenced by environmental factors such as pressure and temperature . The compound sublimes under reduced pressures, and its tetrahydrofuran adducts show volatility even under atmospheric pressure . Therefore, controlling these environmental factors is crucial for the successful application of Bis(pentamethylcyclopentadienyl)barium in thin film deposition processes .
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Bis(pentamethylcyclopentadienyl)barium can be achieved through a metathesis reaction between Bis(pentamethylcyclopentadienyl)zirconium and barium iodide.", "Starting Materials": [ "Bis(pentamethylcyclopentadienyl)zirconium", "Barium iodide" ], "Reaction": [ "Dissolve Bis(pentamethylcyclopentadienyl)zirconium in anhydrous tetrahydrofuran (THF) under an inert atmosphere.", "Add barium iodide to the solution and stir for several hours at room temperature.", "Filter the resulting solution to remove any insoluble impurities.", "Concentrate the filtrate under reduced pressure to obtain Bis(pentamethylcyclopentadienyl)barium as a white solid." ] } | |
CAS-Nummer |
112379-49-4 |
Produktname |
Bis(pentamethylcyclopentadienyl)barium |
Molekularformel |
C20H30Ba |
Molekulargewicht |
407.79 |
Synonyme |
Bis(pentamethylcyclopentadienyl)barium |
Herkunft des Produkts |
United States |
Q & A
Q1: What is the significance of the crystal structure reported for Bis(pentamethylcyclopentadienyl)barium?
A1: The study presented in the research article describes the first successful X-ray crystal structure determination of an organobarium complex, specifically Bis(pentamethylcyclopentadienyl)barium [(Me5C5)2Ba] []. This is significant because it provided valuable insights into the bonding and structural features of organobarium compounds. The study revealed a novel structure with monomeric bent metallocenes grouped in “quasi-polymeric” chains []. This information is crucial for understanding the reactivity and potential applications of this class of compounds.
Q2: What are the key structural features of Bis(pentamethylcyclopentadienyl)barium based on the X-ray crystallography data?
A2: The X-ray crystallography of Bis(pentamethylcyclopentadienyl)barium revealed a unique structure. The molecule exists as a monomeric bent metallocene with an average barium-carbon (Ba-C) distance of 298.7(18) picometers []. The angle between the ring centroid-barium-ring centroid is 131° []. Furthermore, these bent metallocenes arrange themselves in "quasi-polymeric" chains with the shortest intermolecular Ba-C(methyl) distance being 334.9(5) picometers []. This arrangement sheds light on the packing and potential intermolecular interactions of this compound in the solid state.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methanaminium, N,N,N-trimethyl-, salt with [7-(dicyanomethylene)-3,4,4A,5,6,7-hexahydro-2-naphthalenyl]propanedinitrile (1:1)](/img/structure/B1142066.png)
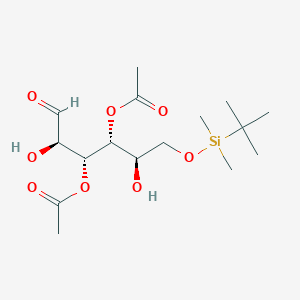
![2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine](/img/structure/B1142072.png)
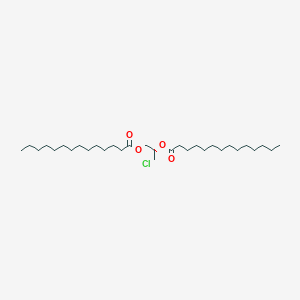
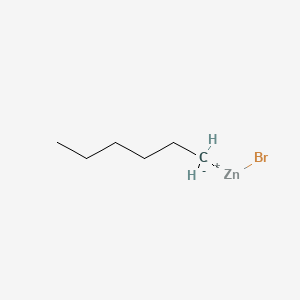
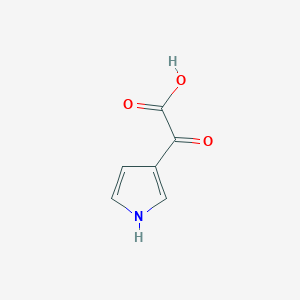
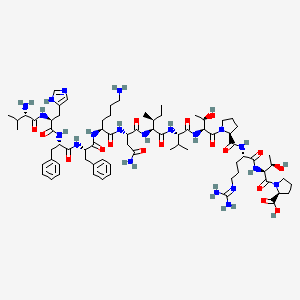
![(3S)-3-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5R,6S)-5-hydroxy-5-(1-hydroxyethyl)-4-methoxy-6-methyloxan-2-yl]oxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B1142084.png)

![(2S,3R,4S,5R,6R)-2-[[(2R,3R,4S,5R,6S)-6-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1142088.png)
